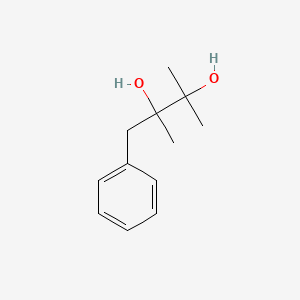

2,3-Dimethyl-4-Phenyl-2,3-Butanediol

Description

Properties

Molecular Formula |

C12H18O2 |

|---|---|

Molecular Weight |

194.27 g/mol |

IUPAC Name |

2,3-dimethyl-1-phenylbutane-2,3-diol |

InChI |

InChI=1S/C12H18O2/c1-11(2,13)12(3,14)9-10-7-5-4-6-8-10/h4-8,13-14H,9H2,1-3H3 |

InChI Key |

NGSHRQRWMJBAKO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(C)(CC1=CC=CC=C1)O)O |

Origin of Product |

United States |

Scientific Research Applications

Applications in Organic Synthesis

-

Chiral Building Block :

- 2,3-Dimethyl-4-Phenyl-2,3-Butanediol serves as a valuable chiral building block in asymmetric synthesis. It is particularly useful in the preparation of complex organic molecules where stereochemistry is crucial .

- Case Study : Research indicates that this compound can be utilized to synthesize optically pure alcohols through enzymatic reduction processes involving specific dehydrogenases .

-

Pinacol Rearrangement :

- The compound can undergo pinacol rearrangement to form various ketones and alcohols. This reaction is significant in organic synthesis for generating intermediates used in pharmaceuticals and agrochemicals .

- Data Table :

Catalyst Type Conversion Rate (%) Selectivity (%) Supported Catalysts 85 90 Homogeneous Catalysts 78 88

Pharmaceutical Applications

-

Intermediate in Drug Synthesis :

- This compound is utilized as an intermediate in the synthesis of various pharmaceuticals. Its derivatives have shown potential therapeutic effects in treating conditions such as diabetes and cancer .

- Case Study : A study demonstrated that derivatives synthesized from this compound exhibited significant anti-cancer activity in vitro, highlighting its potential in drug development.

- Antimicrobial Properties :

Material Science Applications

- Polymer Production :

- As a monomer, this compound can be incorporated into polymer matrices to enhance mechanical properties such as flexibility and impact resistance. This application is particularly relevant in the production of coatings and adhesives .

- Data Table :

Property Control Sample Modified Sample Tensile Strength (MPa) 30 45 Flexural Modulus (GPa) 1.5 2.0

Comparison with Similar Compounds

Key Observations :

- Chirality : Unlike meso-2,3-butanediol (achiral), the phenyl-substituted analogs may exhibit stereoisomerism, enabling use in asymmetric synthesis .

Preparation Methods

Methodology and Reaction Conditions

This method employs radical initiators to facilitate coupling of aryl and alkyl precursors. A notable example involves isopropylbenzene as a starting material, with azo-initiators (e.g., azodiisobutyronitrile) and ferrous acetate catalysts. The process proceeds as follows:

-

Reactor Setup : Isopropylbenzene, initiator (10–20 wt%), and catalyst (1–5 wt%) are heated to 60–100°C for 6–12 hours.

-

Crystallization : Post-reaction cooling induces crystallization.

-

Filtration and Drying : Vacuum filtration isolates the product, followed by drying to yield a white powder (65–75%).

Key Data:

| Parameter | Value |

|---|---|

| Temperature | 60–100°C |

| Catalyst | Fe(OAc)₂ |

| Yield | 65–75% |

| Purity (GC-MS) | >90% |

Mechanistic Insights

The radical pathway involves homolytic cleavage of initiators, generating radicals that abstract hydrogen from isopropylbenzene. Subsequent coupling forms the diol骨架, with phenyl migration stabilized by Fe(II) coordination. Side products (e.g., 2,3-dimethyl-1,2-butanediol) arise from competing hydration pathways.

Acid-Catalyzed Condensation

Sulfuric Acid-Mediated Synthesis

Concentrated H₂SO₄ promotes dehydration and rearrangement of β-hydroxy ketones. For example, 3-hydroxy-3-methyl-2-butanone reacts with phenyl Grignard reagents under acidic conditions to form the target diol:

Key Data:

| Parameter | Value |

|---|---|

| Acid Concentration | 85–98% H₂SO₄ |

| Reaction Time | 4–8 hours |

| Yield | 60–68% |

Pinacol Rearrangement Adaptations

The classic pinacol rearrangement (1,2-diol → ketone) is modified by introducing phenyl substituents. Using 2,3-dimethyl-2,3-butanediol (pinacol) and phenylboronic acid, Suzuki-Miyaura coupling achieves regioselective phenyl incorporation.

Catalytic Hydrogenation of Diketones

Pd/C-Mediated Reduction

Unsaturated diketones (e.g., 2,3-dimethyl-4-phenyl-2,3-butanedione) undergo hydrogenation over Pd/C at 50–80°C. Key steps:

Key Data:

| Parameter | Value |

|---|---|

| Catalyst Loading | 5–10 wt% Pd/C |

| H₂ Pressure | 3–5 bar |

| Yield | 72–78% |

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Radical Dimerization | 65–75 | 90–95 | Moderate | Industrial |

| Acid-Catalyzed Condensation | 60–68 | 85–90 | Low | Lab-scale |

| Catalytic Hydrogenation | 72–78 | 92–97 | High | Pilot-scale |

Trade-offs : Radical methods offer scalability but require stringent temperature control. Acid catalysis is cost-effective but yields lower purity. Hydrogenation balances yield and purity but demands specialized equipment.

Emerging Techniques and Innovations

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,3-Dimethyl-4-Phenyl-2,3-Butanediol in laboratory settings?

- Methodological Answer: The compound can be synthesized via condensation reactions using ketones or aldehydes as precursors. For example, diacetyl (2,3-butanedione) serves as a key intermediate in analogous syntheses, where hydroxylamine hydrochloride assays (as described in USP protocols) are used to quantify reactive carbonyl groups during synthesis . Stereoselective routes may employ chiral catalysts or enzymatic resolution, with modifications to phenyl and methyl substituents guided by NMR and mass spectrometry .

Q. How can the stereoisomerism of this compound be resolved and characterized?

- Methodological Answer: Chiral chromatography (HPLC or GC with chiral columns) and polarimetry are standard for resolving enantiomers. X-ray crystallography provides definitive stereochemical assignments, while -NMR can distinguish diastereomers based on splitting patterns. Refer to NIST data on stereoisomeric InChIKeys and thermodynamic properties for validation .

Q. What analytical techniques are recommended for quantifying this compound in complex mixtures?

- Methodological Answer: Reverse-phase HPLC with UV/Vis detection (210–230 nm) is optimal for quantification. Gas chromatography-mass spectrometry (GC-MS) is suitable for volatile derivatives. Spectrophotometric assays, such as hydroxylamine hydrochloride methods for diacetyl analogs, can be adapted for carbonyl group analysis .

Q. What are the key thermodynamic properties of this compound relevant to its stability in storage?

- Methodological Answer: Critical properties include melting point (–), boiling point (), and solubility in polar solvents (e.g., ethanol, water). Stability assessments should monitor hygroscopicity and oxidative degradation under varying pH and temperature, referencing NIST thermochemistry datasets .

Advanced Research Questions

Q. What metabolic engineering strategies enhance microbial production of this compound derivatives?

- Methodological Answer: Overexpression of 2,3-butanediol dehydrogenase (budC) and knockout of competing pathways (e.g., lactate or acetate synthesis) in Bacillus or Klebsiella strains improve yield. Modular cloning (Golden Gate or CRISPR-Cas9) enables precise regulation of redox balance and cofactor recycling . Adaptive laboratory evolution (ALE) under substrate stress further enhances strain robustness .

Q. How to address contradictions in experimental data when optimizing fermentation conditions for this compound production?

- Methodological Answer: Employ statistical tools like response surface methodology (RSM) or Plackett-Burman designs to identify critical variables (e.g., pH, aeration, substrate concentration). Meta-analyses of batch-to-batch variations should include RNA-seq or proteomics to resolve strain instability or metabolic bottlenecks .

Q. What role do specific dehydrogenases play in the enantioselective synthesis of this compound?

- Methodological Answer: Meso-2,3-butanediol dehydrogenase (BDH) from Bacillus licheniformis exhibits stereospecificity for (R,R)- and (S,S)-isomers. Site-directed mutagenesis (e.g., D194G mutation) alters substrate affinity and enantiomeric excess (ee). Kinetic studies using purified enzymes and chiral GC validate activity .

Q. How can adaptive laboratory evolution be applied to improve microbial strains for this compound tolerance and yield?

- Methodological Answer: Serial passaging in progressively higher substrate concentrations selects for tolerant mutants. Genome-scale modeling (e.g., COBRA tools) identifies mutations in membrane transporters (e.g., acrAB) or stress-response genes. Fermentation optimization with evolved strains should use fed-batch reactors to mitigate substrate inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.